molecular formula C5H7N3 B1316505 5-Methylpyrimidin-2-amine CAS No. 50840-23-8

5-Methylpyrimidin-2-amine

Cat. No. B1316505
CAS RN: 50840-23-8
M. Wt: 109.13 g/mol
InChI Key: MHZNCOBCMWBPPM-UHFFFAOYSA-N
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Description

5-Methylpyrimidin-2-amine is a chemical compound with the empirical formula C5H7N3 and a molecular weight of 109.13 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 5-Methylpyrimidin-2-amine has been achieved through a continuous flow process . The process involves three chemical transformations in six sequential continuous flow devices from an economical starting material, 2-cyanoacetamide . The synthesis was substantially improved by using a simplified reaction process, and the reaction time was greatly reduced (from days to minutes), significantly enhancing the mixing and reaction efficiency .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrimidin-2-amine consists of a pyrimidine ring with a methyl group and an amino group attached . The structure is stabilized by strong intra-molecular N-H⋯O hydrogen bonds, which generate S (6) loops .


Chemical Reactions Analysis

5-Methylpyrimidin-2-amine is involved in various chemical reactions. For instance, it is used in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 . The reaction involves the use of a continuous flow process with heterogeneous catalysts using H2 as a hydrogen source .


Physical And Chemical Properties Analysis

5-Methylpyrimidin-2-amine is a solid compound . It has a molecular weight of 109.13 g/mol and an empirical formula of C5H7N3 .

Scientific Research Applications

Synthesis and Characterization

Regioselective Reactions and Crystallography Analysis : Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has revealed the regioselective formation of substituted aminopyrimidines, showcasing the utility of 5-methylpyrimidin-2-amine derivatives in synthesizing complex molecules. X-ray crystallography analysis further elucidates the crystalline structures of these compounds, highlighting their potential in detailed molecular studies (Doulah et al., 2014).

Derivative Synthesis for Biological Activities : The synthesis of thiazolo[4,5-d]pyrimidine derivatives from 5-methylpyrimidin-2-amine precursors demonstrates a pathway to new chemical entities with potential antibacterial properties. This synthesis process underscores the compound's role in the development of new therapeutic agents (Etemadi et al., 2016).

Molecular Interactions and Pharmacological Potential

Adenosine Receptor Antagonism : Derivatives of 5-methylpyrimidin-2-amine have been identified as potent and selective antagonists of the A2B adenosine receptor, indicating their significance in pharmacological research and potential therapeutic applications (Vidal et al., 2007).

Serotonin Receptor Agonism : Aminopyrimidine derivatives have emerged as novel 5-HT(1A) agonists from high throughput screening, showcasing the utility of 5-methylpyrimidin-2-amine in discovering new compounds for mental health therapies (Dounay et al., 2009).

Taste Modulation and Food Science

Kokumi Flavor Enhancement : The formation of taste-enhancing derivatives from thiamine, involving 5-methylpyrimidin-2-amine structures, highlights its importance in food science for enhancing flavor profiles. This research opens up new avenues for the creation of savory food additives and flavor enhancers (Brehm et al., 2019).

Safety And Hazards

The safety information available indicates that 5-Methylpyrimidin-2-amine is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for 5-Methylpyrimidin-2-amine involve its use in the development of new therapies . The continuous flow synthesis process used for its production offers significant advantages over traditional batch mode, such as easy scalability, high quality, fast reaction rate, and more environmentally benign process . This suggests that 5-Methylpyrimidin-2-amine and similar compounds will continue to be of interest in pharmaceutical research and development.

properties

IUPAC Name

5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZNCOBCMWBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514677
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidin-2-amine

CAS RN

50840-23-8
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Y Tian, S Qin, F Zhang, J Luo, X He… - ACS Medicinal …, 2023 - ACS Publications
The JAK2 V617F mutation leads to JAK2 autophosphorylation and activation of downstream pathways, eventually resulting in myeloproliferative neoplasms (MPNs). Selective inhibitors …
Number of citations: 3 pubs.acs.org
XY Song, W Li, LC Li, DZ Liao, ZH Jiang - Inorganic Chemistry …, 2007 - Elsevier
… coordination polymer of formula [Cu 2 (L) 2 (H 2 O)(N 3 ) 4 ] n (1) has been synthesized and characterized crystallographically and magnetically, where L is 5-methylpyrimidin-2-amine. …
Number of citations: 24 www.sciencedirect.com
A Petrocchi, E Leo, NJ Reyna, MM Hamilton… - Bioorganic & medicinal …, 2016 - Elsevier
… To a solution of 4-chloro-5-methylpyrimidin-2-amine (500 mg, 3.48 mmol) and 3-((4-methoxybenzyl)oxy)-2,2-dimethylpropan-1-ol (859 mg, 3.83 mmol) in dioxane (10 ml) were added …
Number of citations: 81 www.sciencedirect.com
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
… and dioxane 0.5:1 (10 mL) at rt, N-bromosuccinamide (1160 mg, 6.54 mmol) was added and the mixture was stirred at room temperature for 10 min, and 5-methylpyrimidin-2-amine (…
Number of citations: 79 pubs.acs.org
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
… Initially, a series of N-substituted-4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-amine derivatives were synthesized and evaluated for their JAK1–3 and TYK2 kinase activities. …
Number of citations: 13 pubs.acs.org
P Jansa, A Holý, M Dračínský, V Kolman… - Medicinal Chemistry …, 2014 - Springer
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an …
Number of citations: 29 link.springer.com
V Kolman, F Kalčic, P Jansa, Z Zídek… - European Journal of …, 2018 - Elsevier
As a part of a broader structure-activity relationship study of substituted 2-aminopyrimidines, the influence of the C-5 substitution on inhibition of prostaglandin E 2 (PGE 2 ) production …
Number of citations: 12 www.sciencedirect.com
NP Grimster, E Anderson, M Alimzhanov… - Journal of Medicinal …, 2018 - ACS Publications
… To a suspension of 4-chloro-N-(2-fluoro-5-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl)-5-methylpyrimidin-2-amine (1 equiv) in butan-1-ol (0.25 M) were added …
Number of citations: 19 pubs.acs.org
Y Tahara, AM Kietrys, M Hebenbrock, Y Lee… - ACS chemical …, 2019 - ACS Publications
… As the last step, nucleophilic aromatic substitution of 11–13 using 4-chloro-5-methylpyrimidin-2-amine in the presence of sodium hydride gave the desired compounds 3–5 in moderate …
Number of citations: 21 pubs.acs.org

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